molecular formula C12H16FNO2 B7902732 N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine

N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine

Cat. No.: B7902732
M. Wt: 225.26 g/mol
InChI Key: YTMFJWYZLQXBQX-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine is a chemical compound that features a fluorinated aromatic ring and an oxolane (tetrahydrofuran) ring

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-15-12-3-2-9(6-11(12)13)7-14-10-4-5-16-8-10/h2-3,6,10,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMFJWYZLQXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCOC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and oxolane-3-amine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-4-methoxybenzaldehyde with oxolane-3-amine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or unique electronic characteristics.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxolane moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine
  • N-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidine-3-amine
  • N-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-3-amine

Uniqueness

N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine is unique due to the presence of both a fluorinated aromatic ring and an oxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

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